Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone, also known as BPMM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPMM has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Scientific Research Applications
Neuroprotection through Antioxidant Activity
A study explored the neuroprotective properties of antioxidant 8-alkylamino-1,4-benzoxazines, focusing on their ability to prevent ATP level reduction in astrocytes under hypoxic conditions and protect against brain lesions in mice, suggesting potential applications in cerebral palsy treatment (Largeron et al., 2001).
Antimicrobial and Analgesic Activities
Novel Derivatives with Antimicrobial and Analgesic Properties
Research on 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives showed pronounced antimicrobial and analgesic activities, supported by molecular docking studies indicating high receptor affinity (Jayanna et al., 2013).
Antimicrobial and Cytotoxicity Studies
Antimicrobial Agents with Low Cytotoxicity
A series of benzimidazole analogs demonstrated potent antimicrobial activity against various bacterial and fungal strains with minimal cytotoxicity, indicating their potential as safe antimicrobial agents (Shankar et al., 2018).
Molecular Structure and Physicochemical Properties
Molecular Structure Analysis and Physicochemical Insights
Studies on boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, provided detailed molecular structure, conformational analyses, and physicochemical property insights through X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Mechanism of Action
Target of Action
It has been found to exhibit potent activities against various cancer cell lines , suggesting that it may interact with cellular targets that are crucial for cancer cell survival and proliferation.
Mode of Action
Its potent activity against cancer cell lines suggests that it may interact with its targets in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
Given its antitumor activity, it is likely that it impacts pathways related to cell growth, proliferation, and apoptosis .
Result of Action
Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone has been found to exhibit potent activities against various cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action may include inhibition of cell growth and induction of cell death.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(14-6-7-15-16(10-14)23-12-22-15)19-8-9-21-17(11-19)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJNXGKEZIBYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.